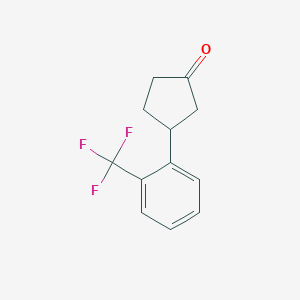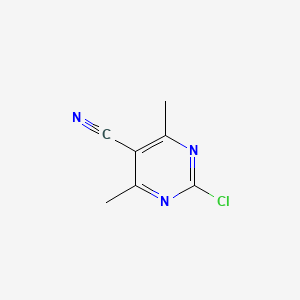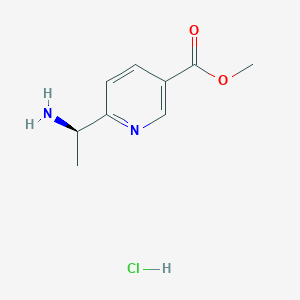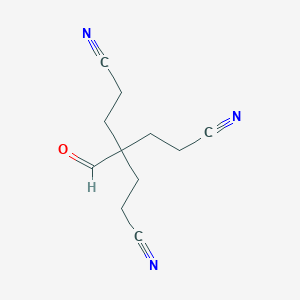![molecular formula C7H9NS B13103584 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-aminothiophene derivatives, which undergo cyclization to form the desired thieno[3,4-c]pyrrole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic photovoltaic cells and other electronic devices due to its favorable electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of conjugated polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. In organic electronics, its electronic properties facilitate charge transfer and conduction. In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound shares a similar core structure but differs in its functional groups and electronic properties.
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and methyl substitution, which confer distinct electronic and chemical properties. These unique features make it valuable for specific applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
5-methyl-4,6-dihydrothieno[3,4-c]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-8-2-6-4-9-5-7(6)3-8/h4-5H,2-3H2,1H3 |
Clave InChI |
QUMJHSOPFOMQJD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CSC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)






![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)



![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
